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molecular formula C10H10N4 B8745126 4,5-Diamino-2-phenylpyrimidine CAS No. 21164-35-2

4,5-Diamino-2-phenylpyrimidine

Cat. No. B8745126
M. Wt: 186.21 g/mol
InChI Key: OMUVXOQQNGVUJC-UHFFFAOYSA-N
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Patent
US07803807B2

Procedure details

Zinc chloride (136 mg), potassium t-butoxide (505 mg) and O-methylhydroxylamine monohydrochloride (125 mg) were successively added to a solution of 2-phenyl-5-nitropyrimidine (201 mg, 1.00 mmol), which was prepared according to the method described in the Journal of American Chemical Society, 78, 1434-1437 (1956), in dimethyl sulfoxide (5 mL). The mixture was stirred at room temperature for 40 minutes, and saturated aqueous ammonium chloride was added thereto, then the mixture was extracted with ethyl acetate. The organic layer was washed with 5% aqueous sodium bicarbonate, dried over aqueous sodium sulfate, and concentrated in vacuo. The residue was dissolved in methanol (8 mL), and 10% palladium carbon (50 mg) was added thereto. The mixture was stirred at room temperature for one hour under a hydrogen atmosphere, and then filtered. The filtrate was concentrated in vacuo to give the title compound (148 mg, 80%) as a brown solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
505 mg
Type
reactant
Reaction Step Three
Quantity
125 mg
Type
reactant
Reaction Step Three
Quantity
201 mg
Type
reactant
Reaction Step Three
Quantity
136 mg
Type
catalyst
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].Cl.CON.[C:11]1([C:17]2[N:22]=[CH:21][C:20]([N+:23]([O-])=O)=[CH:19][N:18]=2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[Cl-].[NH4+:27]>CS(C)=O.[Cl-].[Zn+2].[Cl-]>[C:11]1([C:17]2[N:22]=[C:21]([NH2:27])[C:20]([NH2:23])=[CH:19][N:18]=2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:0.1,2.3,5.6,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
505 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
125 mg
Type
reactant
Smiles
Cl.CON
Name
Quantity
201 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC=C(C=N1)[N+](=O)[O-]
Name
Quantity
136 mg
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with 5% aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over aqueous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol (8 mL)
ADDITION
Type
ADDITION
Details
10% palladium carbon (50 mg) was added
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for one hour under a hydrogen atmosphere
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC=C(C(=N1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 148 mg
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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